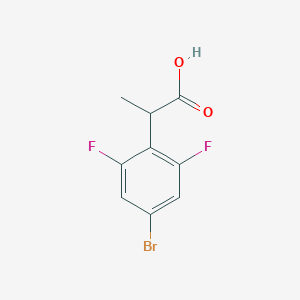
2-(4-Bromo-2,6-difluorophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromo-2,6-difluorophenyl)propanoic acid is an organic compound with the molecular formula C9H7BrF2O2 It is a derivative of propanoic acid, featuring a bromine atom and two fluorine atoms attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2,6-difluorophenyl)propanoic acid typically involves the bromination and fluorination of a phenylpropanoic acid derivative. One common method includes the selective cleavage of the ether bond by hydrobromic acid to obtain the desired product . Another approach involves the use of boron reagents in Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and fluorination reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromo-2,6-difluorophenyl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the phenyl ring or the propanoic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include hydrobromic acid for bromination, fluorinating agents for introducing fluorine atoms, and various catalysts for facilitating Suzuki–Miyaura coupling reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states.
Aplicaciones Científicas De Investigación
2-(4-Bromo-2,6-difluorophenyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromo-2,6-difluorophenyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms on the phenyl ring can influence the compound’s binding affinity and specificity, affecting its biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Bromophenyl)propanoic acid: Lacks the fluorine atoms, which can affect its chemical properties and reactivity.
2-(4-Fluorophenyl)propanoic acid: Contains only fluorine atoms, resulting in different reactivity and applications.
2-(4-Bromo-2-fluorophenyl)propanoic acid: Contains both bromine and fluorine atoms but in different positions, leading to variations in chemical behavior.
Uniqueness
2-(4-Bromo-2,6-difluorophenyl)propanoic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and potential applications. The specific arrangement of these atoms allows for unique interactions with molecular targets, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C9H7BrF2O2 |
|---|---|
Peso molecular |
265.05 g/mol |
Nombre IUPAC |
2-(4-bromo-2,6-difluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H7BrF2O2/c1-4(9(13)14)8-6(11)2-5(10)3-7(8)12/h2-4H,1H3,(H,13,14) |
Clave InChI |
AKQIRWUYBLIYNS-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=C(C=C1F)Br)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(Dimethylamino)methylidene]-4,5,6,7-tetrahydro-1-benzofuran-4-one](/img/structure/B13072067.png)
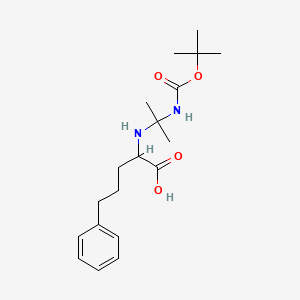

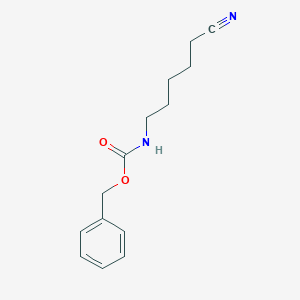
![Methyl 7-methyl-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B13072089.png)


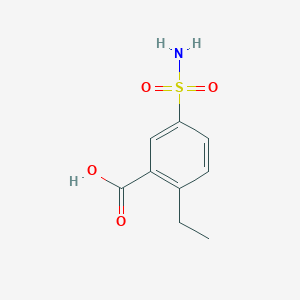

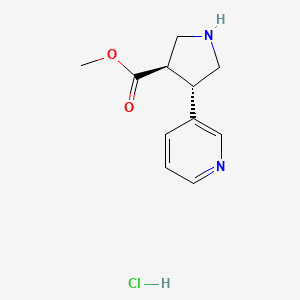
![Methyl 2-methyl-4-oxo-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate](/img/structure/B13072137.png)
![(2-Amino-[1,2,4]triazolo[1,5-A]pyridin-8-YL)methanol](/img/structure/B13072142.png)

